molecular formula C12H16N2O3 B13521039 ethyl (2S,4S)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate

ethyl (2S,4S)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate

Cat. No.: B13521039
M. Wt: 236.27 g/mol
InChI Key: WHSSCTWVYIGYNN-QWRGUYRKSA-N
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Description

Ethyl (2S,4S)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,4S)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and pyridine derivatives.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a base such as sodium hydride.

    Introduction of Pyridin-4-yloxy Group: The pyridin-4-yloxy group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,4S)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Ethyl (2S,4S)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (2S,4S)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl (2S,4S)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives, such as:

    Ethyl (2S,4R)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate: Differing in stereochemistry, which may affect its biological activity.

    Mthis compound: Differing in the ester group, which may influence its solubility and reactivity.

    4-(Pyridin-4-yloxy)pyrrolidine-2-carboxylic acid: Lacking the ethyl ester group, which may affect its pharmacokinetic properties.

Biological Activity

Ethyl (2S,4S)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C12H14N2O3
  • Molecular Weight : 236.27 g/mol
  • Structure : It consists of a pyrrolidine ring with a pyridin-4-yloxy substituent and an ethyl ester functionality, which are crucial for its biological activity.

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is significant for modulating various biochemical pathways. This inhibition could lead to potential therapeutic effects in conditions where these enzymes play a critical role.
  • Receptor Binding : It interacts with certain receptors, influencing their activity. This interaction is essential for understanding the compound's pharmacological profile and therapeutic potential.

Anti-inflammatory Properties

This compound has shown promise in anti-inflammatory applications. Studies have indicated that it may reduce inflammation through the modulation of specific inflammatory pathways, making it a candidate for treating inflammatory diseases.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cancer progression.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological activities:

Compound NameStructureUnique Features
Tert-butyl 4-(pyridin-4-yloxy)-piperidine-1-carboxylateC15H22N2O3Contains a piperidine ring which alters its biological activity compared to pyrrolidine derivatives.
1H-pyrrolo[2,3-b]pyridine derivativesVariesExhibits potent activity against fibroblast growth factor receptors.
4-(pyridin-4-yloxy)quinoline derivativesVariesKnown for their antimicrobial properties, differing from the primarily anti-inflammatory focus of this compound.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound:

  • In Vitro Studies : Various in vitro assays have confirmed the compound's ability to bind to target receptors and inhibit enzyme activity effectively. These studies are crucial for establishing its pharmacokinetic properties and potential efficacy in vivo.
  • Animal Models : Preclinical trials using animal models have shown promising results in reducing tumor size and inflammation when treated with this compound. Further research is needed to explore its safety profile and therapeutic window.
  • Mechanistic Studies : Detailed mechanistic studies are underway to elucidate the specific pathways affected by this compound. Understanding these mechanisms will aid in optimizing its structure for enhanced efficacy and reduced side effects.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl (2S,4S)-4-pyridin-4-yloxypyrrolidine-2-carboxylate

InChI

InChI=1S/C12H16N2O3/c1-2-16-12(15)11-7-10(8-14-11)17-9-3-5-13-6-4-9/h3-6,10-11,14H,2,7-8H2,1H3/t10-,11-/m0/s1

InChI Key

WHSSCTWVYIGYNN-QWRGUYRKSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=NC=C2

Canonical SMILES

CCOC(=O)C1CC(CN1)OC2=CC=NC=C2

Origin of Product

United States

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